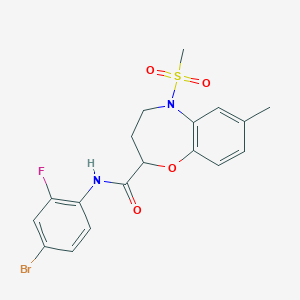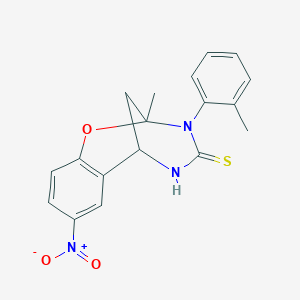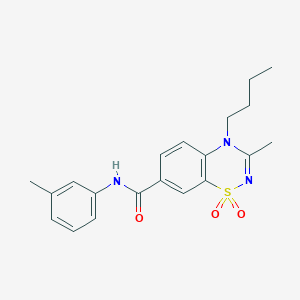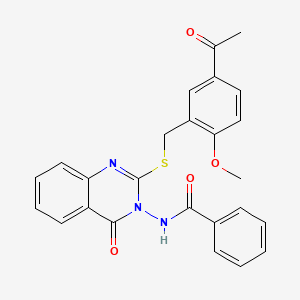
N-(4-bromo-2-fluorophenyl)-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-fluorophenyl)-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide: is a complex organic compound with a unique structure that combines multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2-fluorophenyl)-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Benzoxazepine Ring: This step involves the cyclization of an appropriate precursor, often under acidic or basic conditions.
Introduction of the Bromine and Fluorine Substituents: These halogens are introduced through electrophilic aromatic substitution reactions.
Carboxamide Formation: The final step involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic ring can undergo various substitution reactions, including halogen exchange or nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Conditions may include the use of strong bases or nucleophiles, depending on the desired substitution.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex molecules.
Biology:
Biochemical Studies: Used in studies to understand the interactions of complex organic molecules with biological systems.
Medicine:
Drug Development:
Industry:
Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N-(4-bromo-2-fluorophenyl)-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to specific receptors, leading to modulation of their activity.
Pathways: Involvement in specific biochemical pathways, potentially leading to therapeutic effects.
類似化合物との比較
- 2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}acetic acid
- 4-Bromo-2-fluoro-N-methylbenzamide
- N-(4-Bromo-2-fluorophenyl)-N-(methylsulfonyl)methanesulfonamide
Comparison:
- Structural Differences: While these compounds share some structural similarities, such as the presence of bromine and fluorine substituents, they differ in other functional groups and overall structure.
- Unique Properties: N-(4-bromo-2-fluorophenyl)-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is unique due to its benzoxazepine ring and the combination of multiple functional groups, which may confer unique reactivity and biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C18H18BrFN2O4S |
|---|---|
分子量 |
457.3 g/mol |
IUPAC名 |
N-(4-bromo-2-fluorophenyl)-7-methyl-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C18H18BrFN2O4S/c1-11-3-6-16-15(9-11)22(27(2,24)25)8-7-17(26-16)18(23)21-14-5-4-12(19)10-13(14)20/h3-6,9-10,17H,7-8H2,1-2H3,(H,21,23) |
InChIキー |
JNPSMJAYDXTATO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)OC(CCN2S(=O)(=O)C)C(=O)NC3=C(C=C(C=C3)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(4-bromophenyl)acetamide](/img/structure/B11223968.png)

![7-{6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11223992.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[3-(N-ethylanilino)propyl]benzamide](/img/structure/B11224000.png)

![N-(3-chlorophenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11224011.png)
![2'-Benzyl-N-cyclohexyl-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11224017.png)
![N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide](/img/structure/B11224032.png)
![1-(3,4-dimethylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11224034.png)
![5-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11224037.png)

![3-(4-bromophenyl)-2-[(3-fluorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11224045.png)
![N-cyclohexyl-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B11224059.png)
![2'-(2-methoxyethyl)-N-(4-methylpyridin-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11224065.png)
